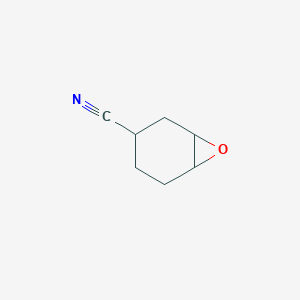

4-Cyanocyclohexene oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141-40-2 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

7-oxabicyclo[4.1.0]heptane-3-carbonitrile |

InChI |

InChI=1S/C7H9NO/c8-4-5-1-2-6-7(3-5)9-6/h5-7H,1-3H2 |

InChI Key |

MBOPNDFEIXMJOS-UHFFFAOYSA-N |

SMILES |

C1CC2C(O2)CC1C#N |

Canonical SMILES |

C1CC2C(O2)CC1C#N |

Synonyms |

7-Oxabicyclo[4.1.0]heptane-3-carbonitrile |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 4-Cyanocyclohexene (Precursor to 4-Cyanocyclohexene Oxide)

The most prominent and widely utilized method for synthesizing 4-cyanocyclohexene is the Diels-Alder reaction. Current time information in Bangalore, IN.masterorganicchemistry.comresearcher.life However, alternative routes have also been explored.

The Diels-Alder reaction is a powerful and elegant method for forming six-membered rings. youtube.comgoogle.com It is classified as a [4+2] cycloaddition, involving a 4π-electron system (a conjugated diene) and a 2π-electron system (a dienophile). masterorganicchemistry.comresearchgate.net In the classic synthesis of 4-cyanocyclohexene, the conjugated diene is 1,3-butadiene (B125203), and the dienophile is acrylonitrile (B1666552) (cyanoethene). Current time information in Bangalore, IN.masterorganicchemistry.comresearchgate.net This reaction is highly valued for its efficiency and stereochemical control in constructing two new carbon-carbon sigma bonds to form the cyclohexene (B86901) ring. youtube.comgoogle.com

Table 1: Reactants in the Diels-Alder Synthesis of 4-Cyanocyclohexene

| Role | Compound Name | Formula | Key Feature |

|---|---|---|---|

| Diene | 1,3-Butadiene | C₄H₆ | Conjugated 4π-electron system |

| Dienophile | Acrylonitrile | C₃H₃N | 2π-electron system with an electron-withdrawing group (-CN) |

The Diels-Alder reaction proceeds through a concerted, single-step mechanism. masterorganicchemistry.comgoogle.com This means that the three pi-bonds of the reactants break, and the two new sigma bonds and one new pi-bond of the product form simultaneously within a cyclic transition state. Current time information in Bangalore, IN.masterorganicchemistry.com This concerted nature has significant stereochemical implications. The reaction is stereospecific, meaning the stereochemistry of the reactants is faithfully retained in the product. researchgate.netmdpi.com For instance, substituents that are cis on the dienophile will remain cis in the final cyclohexene adduct. researchgate.net

When cyclic dienes are used, two stereoisomeric products, designated endo and exo, can be formed. mdpi.comguidechem.com The endo product, where the dienophile's substituent is oriented towards the developing pi-bond of the diene in the transition state, is often the major, kinetically favored product. nih.gov This preference, known as the "endo rule," is attributed to stabilizing secondary orbital interactions in the transition state. nih.gov

The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of the substituents on both the diene and the dienophile. evitachem.comgoogle.com The reaction is generally fastest when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. mdpi.comguidechem.com

In the synthesis of 4-cyanocyclohexene, the acrylonitrile dienophile contains a powerful electron-withdrawing cyano (-CN) group. google.com This group decreases the electron density of the dienophile's double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). guidechem.com Conversely, electron-donating groups on the diene, such as alkyl or alkoxy groups, would increase the energy of its Highest Occupied Molecular Orbital (HOMO). Current time information in Bangalore, IN.guidechem.com The smaller energy gap between the diene's HOMO and the dienophile's LUMO facilitates a more rapid reaction. guidechem.com For example, the reaction of 1-methoxy-1,3-butadiene (B1596040) with acrylonitrile yields 3-methoxy-4-cyanocyclohexene, demonstrating how substituents direct the regioselectivity of the reaction. norman-network.net

Table 2: Effect of Substituents on Diels-Alder Reaction Rate

| Component | Substituent Type | Electronic Effect | Impact on Reaction Rate |

|---|---|---|---|

| Diene | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases HOMO energy | Accelerates reaction |

| Dienophile | Electron-Withdrawing (e.g., -CN, -C=O) | Lowers LUMO energy | Accelerates reaction |

On an industrial scale, optimizing the synthesis of 4-cyanocyclohexene involves managing side reactions and maximizing yield and selectivity. A significant challenge is the potential for both acrylonitrile and, particularly, 1,3-butadiene to undergo polymerization at the elevated temperatures often required for the Diels-Alder reaction. chegg.com Furthermore, 1,3-butadiene can dimerize to form 4-vinyl-1-cyclohexene, an impurity that reduces the selectivity for the desired product. chegg.com

To mitigate these issues, specific process controls are implemented. One patented method involves the successive addition of 1,3-butadiene to the reaction solution while maintaining a molar ratio of acrylonitrile to 1,3-butadiene of at least 1.0. chegg.comresearchgate.net This strategy keeps the concentration of the highly reactive butadiene low (≤10 wt%), which suppresses both its polymerization and dimerization. chegg.comresearchgate.net The use of polymerization inhibitors is also crucial in preventing the formation of unwanted polymers that can clog equipment and reduce thermal efficiency. chegg.com

While the Diels-Alder reaction is the primary route, other methods for synthesizing cyanocyclohexene derivatives exist. One approach involves starting from cyclohexanone. The ketone can be converted to its cyanohydrin, which is then dehydrated to yield a cyclohexene carbonitrile. Another novel method involves the degradation of nitrile-butadiene rubber (NBR). Through a multicatalytic process involving olefin metathesis, NBR can be broken down to yield 4-cyanocyclohexene. A further alternative describes the synthesis of a related compound, ethyl 4-cyanocyclohex-3-ene-1-carboxylate, starting from ethyl 4-oxocyclohexane-1-carboxylate.

Diels-Alder Cycloaddition Reactions in 4-Cyanocyclohexene Formation

Epoxidation Strategies for 4-Cyanocyclohexene to Yield this compound

Once 4-cyanocyclohexene is synthesized, the next step is the epoxidation of its carbon-carbon double bond to form this compound. Epoxidation involves the addition of a single oxygen atom across the double bond to create a three-membered cyclic ether known as an epoxide or oxirane.

The most common method for this transformation is the reaction with a peroxy acid (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction proceeds via a concerted mechanism, often called the "Butterfly Mechanism," where the oxygen atom is transferred to the alkene in a single, stereospecific step. youtube.com This ensures that the stereochemistry of the alkene is preserved in the epoxide product.

For a substituted cyclohexene like 4-cyanocyclohexene, the epoxidation can theoretically result in two diastereomers (syn and anti), depending on whether the oxygen is added to the same face as the cyano group or the opposite face. The stereochemical outcome is often influenced by steric hindrance from the substituent. researchgate.net

Beyond peroxy acids, other epoxidation strategies have been developed. Heterogeneous catalysis offers a recyclable and often more environmentally friendly alternative. For instance, titania-on-silica (TiO₂-on-SiO₂) has been shown to be an active catalyst for the epoxidation of substrates like 4-cyanocyclohexene using organic hydroperoxides. More advanced methods also include enzymatic epoxidation. Enzymes such as cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) can catalyze the epoxidation of alkenes under mild conditions, offering high selectivity. mdpi.comnorman-network.net

Table 3: Common Epoxidation Methods for Alkenes

| Method | Reagent/Catalyst | Oxidant | Key Characteristics |

|---|---|---|---|

| Peroxy Acid Epoxidation | m-CPBA, Peracetic Acid | The peroxy acid itself | Widely used, reliable, stereospecific |

| Heterogeneous Catalysis | TiO₂-on-SiO₂ | Organic Hydroperoxides | Recyclable catalyst, potential for green chemistry |

| Enzymatic Epoxidation | Cytochrome P450s, UPOs | H₂O₂ or O₂ | High selectivity, mild reaction conditions |

Catalytic Epoxidation Methodologies

The conversion of 4-cyanocyclohexene to this compound is primarily achieved through catalytic epoxidation. This class of reactions involves the transfer of an oxygen atom to the alkene double bond, facilitated by a catalyst. Research has spanned a wide array of catalytic systems, which can be broadly categorized into homogeneous and heterogeneous catalysis, each with distinct advantages and methodologies.

Homogeneous and Heterogeneous Catalysis (e.g., Transition Metal Oxides, H2O2 Systems)

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. eolss.net Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity as every catalyst molecule can be an active site. eolss.net In contrast, heterogeneous catalysts exist in a different phase, typically a solid, which simplifies their separation and recycling—a significant advantage for industrial processes. uclouvain.belibretexts.org

Homogeneous Catalysis: Homogeneous systems for alkene epoxidation often utilize soluble transition metal complexes. Manganese porphyrin complexes, for instance, have been shown to be effective catalysts. psu.edu In the presence of an oxidant like hydrogen peroxide (H₂O₂) and a co-catalyst such as imidazole, these systems can achieve high yields and conversions under mild conditions. psu.edu The choice of the specific porphyrin ligand can be tuned to optimize the reaction for different substrates. psu.edu Another approach involves catalytic systems that generate peracids in situ. For example, the combination of an aldehyde and molecular oxygen or hydrogen peroxide can form a peracid that subsequently epoxidizes the alkene. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts for epoxidation frequently involve transition metal oxides supported on solid materials like silica (B1680970) (SiO₂) or alumina. researchgate.net Titanium (Ti) and Niobium (Nb) grafted onto silica are notable examples that catalyze epoxidation using hydrogen peroxide. osti.gov These solid catalysts are highly selective towards forming the epoxide. The reaction mechanism on these surfaces is understood to proceed through several steps: adsorption of reactants onto the catalyst surface, activation of the reactants, the surface reaction itself, and finally, desorption of the product. libretexts.org The use of mesoporous materials as supports allows for high surface area and can influence the selectivity of the reaction. liv.ac.uk

Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant for these processes due to its environmental compatibility, as its only byproduct is water. researchgate.netrsc.org Systems combining H₂O₂ with heteropolyoxometalates have also been developed for the epoxidation of cyclic alkenes. rasayanjournal.co.in The efficiency of these H₂O₂-based systems can be highly dependent on the solvent and the specific nature of the catalyst support. osti.govrasayanjournal.co.in

Below is an interactive table summarizing various catalytic systems applicable to the epoxidation of cyclohexene and its derivatives, which serves as a model for the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Cyclohexene Epoxidation

| Catalyst Type | Catalyst Example | Oxidant | Key Features | Reference |

|---|---|---|---|---|

| Homogeneous | Manganese-Porphyrin / Imidazole | H₂O₂ | High yields (90-99%) and rapid conversion at room temperature. | psu.edu |

| Homogeneous | Methyltrioxorhenium (MTO) | H₂O₂ | Effective for homoallylic alcohols; accelerated in organic solvent-free conditions. | organic-chemistry.org |

| Heterogeneous | Ti-SiO₂ | H₂O₂ | Highly selective for epoxide formation; activity influenced by solvent effects. | osti.gov |

| Heterogeneous | Nb-SiO₂ | H₂O₂ | Vapor-phase and condensed-phase activity studied, showing good selectivity. | osti.gov |

| Heterogeneous | Heteropolyoxometalate | H₂O₂ | Catalytic activity depends on the number of vanadium atoms in the catalyst. | rasayanjournal.co.in |

Enantioselective and Diastereoselective Epoxidation Approaches

When an alkene such as 4-cyanocyclohexene is epoxidized, new stereocenters are created. Controlling the three-dimensional arrangement of these centers is crucial, leading to the development of enantioselective and diastereoselective methods.

Diastereoselective Epoxidation: In a molecule like 4-cyanocyclohexene, the existing cyano group can direct the incoming oxidant to one face of the double bond over the other. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis. Studies on other substituted cyclohexenes have demonstrated that the substituent on the ring influences the stereochemical outcome of the epoxidation. nih.govosti.gov For instance, the epoxidation of a 3-(trifluoromethyl)cyclohexene complex has been shown to be diastereoselective. nih.govosti.gov It is expected that the epoxidation of 4-cyanocyclohexene with common reagents like dimethyldioxirane (B1199080) (DMDO) or meta-chloroperoxybenzoic acid (mCPBA) would favor the formation of one diastereomer over the other due to steric or electronic influences of the cyano group.

Enantioselective Epoxidation: To produce a single enantiomer of this compound, a chiral catalyst or reagent is required. This is known as asymmetric or enantioselective epoxidation. Several powerful methods have been established for this purpose:

Jacobsen-Katsuki Epoxidation: This method employs chiral manganese-salen complexes, which are highly effective for the enantioselective epoxidation of unfunctionalized olefins, including cyclic ones. liv.ac.uk These catalysts can be used in homogeneous systems or immobilized on solid supports to create recyclable heterogeneous catalysts. liv.ac.uk

Shi Epoxidation: This approach uses a chiral ketone, often derived from fructose, to generate a chiral dioxirane (B86890) in situ with an oxidant like Oxone. organic-chemistry.org This has proven effective for the highly chemo- and enantioselective epoxidation of various alkenes. organic-chemistry.org

Peptide-Based Catalysis: More recent developments include the use of short peptides containing amino acids like aspartic acid. nih.gov In these systems, a peracid is generated from the peptide's carboxylic acid side chain, and the chiral environment of the peptide directs the enantioselective oxygen transfer. nih.gov

The success of these methods depends on the specific interactions between the substrate, the catalyst, and the oxidant in the transition state, which favors the formation of one enantiomer.

Table 2: Approaches for Stereoselective Epoxidation

| Approach | Catalyst/Reagent Type | Key Principle | Potential Outcome for 4-Cyanocyclohexene | Reference |

|---|---|---|---|---|

| Diastereoselective | Substrate-Control (e.g., using mCPBA, DMDO) | The existing cyano group on the ring directs the attack of the oxidant. | Formation of a mixture of diastereomers with one predominating. | nih.govosti.gov |

| Enantioselective | Chiral Mn(salen) Complexes (Jacobsen-Katsuki) | A chiral ligand creates an asymmetric environment around the metal center. | Formation of one enantiomer in excess (high % ee). | liv.ac.uk |

| Enantioselective | Chiral Ketones (Shi Epoxidation) | A chiral dioxirane intermediate serves as the asymmetric oxidizing agent. | High enantiomeric excess of the corresponding epoxide. | organic-chemistry.org |

| Enantioselective | Peptide-Based Catalysts | A chiral peptide backbone creates an asymmetric catalytic pocket. | Enantiomerically enriched product via a peptide-peracid intermediate. | nih.gov |

Mechanistic Investigations of Epoxidation Reactions

Understanding the mechanism of epoxidation is key to optimizing existing methods and designing new, more efficient catalysts. For transition-metal-catalyzed reactions, a common pathway involves the formation of a high-valent metal-oxo species. nih.gov

In systems using manganese porphyrins and an oxidant like iodosylbenzene or hydrogen peroxide, the manganese(III) center is oxidized to a high-valent manganese-oxo species, often proposed to be a Mn(V)=O or Mn(IV)=O species. psu.edunih.gov This highly reactive intermediate is the active agent that transfers its oxygen atom to the alkene double bond. The reaction is believed to proceed in a concerted or near-concerted fashion, which helps to explain the stereospecificity often observed. researchgate.net

For H₂O₂-based systems catalyzed by metal oxides like Ti-SiO₂, the mechanism involves the activation of hydrogen peroxide on the Lewis-acidic metal center. osti.gov This activation facilitates the heterolytic cleavage of the O-O bond, leading to oxygen transfer to the alkene. osti.gov

In organocatalytic methods like the Shi epoxidation, the ketone catalyst reacts with Oxone to form a catalytically active chiral dioxirane. researchgate.net This dioxirane then transfers an oxygen atom to the alkene through a spiro transition state. The stereoselectivity arises from the specific orientation the alkene must adopt when approaching the chiral dioxirane to minimize steric hindrance. organic-chemistry.org

Similarly, in peptide-catalyzed epoxidations, the carboxylic acid group of an amino acid residue (like aspartic acid) is converted into a peracid by an activating agent and H₂O₂. nih.gov The alkene then approaches this chiral peracid within the peptide framework, and the enantioselectivity is governed by the specific hydrogen bonding and steric interactions in the transition state. nih.gov These mechanistic studies, often supported by spectroscopic and computational methods, are crucial for advancing the rational design of catalysts for the synthesis of target molecules like this compound. nih.govnih.gov

Chemical Reactivity and Transformations of 4 Cyanocyclohexene Oxide

Epoxide Ring-Opening Reactions

The characteristic reaction of 4-cyanocyclohexene oxide is the cleavage of a carbon-oxygen bond of the epoxide ring. This ring-opening can be initiated by various reagents and under different conditions, leading to the formation of 1,2-disubstituted cyclohexane (B81311) derivatives. These reactions are synthetically valuable for introducing two functional groups across the former epoxide moiety with specific stereochemical control.

Nucleophilic ring-opening is a cornerstone of epoxide chemistry. The process involves the attack of a nucleophile on one of the two electrophilic carbon atoms of the epoxide ring. This attack results in the cleavage of the C-O bond and the formation of a new carbon-nucleophile bond, typically proceeding through an SN2-type mechanism. Such reactions are often slow and require activation to proceed efficiently nih.gov.

The reaction of epoxides with amine nucleophiles, or aminolysis, is a direct method for synthesizing β-aminoalcohols, which are important structural motifs in pharmaceuticals and other biologically active compounds. The reaction of cyclohexene (B86901) oxide with various aromatic and aliphatic amines can be facilitated under catalytic conditions researchgate.netresearchgate.net. The nucleophilicity of the amine plays a significant role; amines with a higher pKa value are generally more reactive in this nucleophilic addition researchgate.net. For instance, studies using rare-earth metal complexes as catalysts have demonstrated high activity for the ring-opening of cyclohexene oxide with a range of amines under mild, solvent-free conditions researchgate.net.

| Amine Nucleophile | Catalyst | Yield (%) | Reference |

| Aniline | Yb(dpp)₃ | 95 | researchgate.net |

| 4-Methylaniline | Yb(dpp)₃ | 96 | researchgate.net |

| Benzylamine | Yb(dpp)₃ | 99 | researchgate.net |

| Perfluoroaniline | Yb(dpp)₃ | 52 | researchgate.net |

Table 1: Representative yields for the catalytic ring-opening of cyclohexene oxide with various amine nucleophiles. The data highlights the influence of amine nucleophilicity on reaction efficiency.

Quantum chemical studies have revealed that the enhanced reactivity stems from a reduction in the steric (Pauli) repulsion between the electron orbitals of the epoxide and the incoming nucleophile nih.govnih.gov. The Lewis acid effectively polarizes the epoxide's filled orbitals away from the path of the attacking nucleophile nih.govnih.gov. The catalytic efficiency of Lewis acids can vary significantly. For example, in the case of alkali metal cations used to catalyze ring-opening, the reaction barrier decreases as one moves up the group, following the series Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ > H⁺ nih.govnih.gov. Boron-based Lewis acids, such as tris(pentafluorophenyl)borane, are also prominent catalysts used in industrial epoxide ring-opening processes due to their high activity and handling characteristics digitellinc.comdigitellinc.com.

Nucleophilic ring-opening reactions of cyclohexene oxide derivatives are known to proceed with excellent regioselectivity nih.gov. The outcome is largely governed by the Fürst-Plattner rule (trans-diaxial opening), which dictates that the nucleophile attacks the carbon atom in a manner that leads to a more stable, chair-like transition state nih.gov. This results in the formation of a trans-1,2-disubstituted cyclohexane product.

The regioselectivity can also be influenced by steric hindrance; nucleophilic attack is generally favored at the less sterically encumbered carbon atom of the epoxide vu.nl. Furthermore, the reaction conditions play a crucial role. Under acidic conditions, where a Lewis acid is used, the regioselectivity is often governed by the stability of the transition state, as protonation or coordination of the Lewis acid can induce elongation of the weaker C-O bond, effectively pre-distorting the substrate for attack vu.nl. This contrasts with basic conditions, where steric repulsion is the dominant factor controlling the site of nucleophilic attack vu.nl.

Beyond simple ring-opening with small molecule nucleophiles, epoxides like this compound can undergo polymerization. Ring-opening copolymerization (ROCOP) is a powerful technique for synthesizing polymers with well-defined structures and properties.

The alternating ring-opening copolymerization of epoxides and cyclic anhydrides is an increasingly important method for producing aliphatic polyesters nih.govmdpi.com. This process offers an alternative route to polyesters with a wide range of material properties mdpi.com. The reaction requires a catalyst system, which typically consists of a metal complex and a nucleophilic co-catalyst nih.gov. A variety of metals, including chromium, aluminum, manganese, and zinc, have been successfully used in the catalyst complexes mdpi.comnih.gov.

Commonly used co-catalysts include 4-(dimethylamino)pyridine (DMAP) and bis(triphenylphosphine)iminium salts (PPNX), which often initiate the polymerization by first reacting with the cyclic anhydride (B1165640) mdpi.commdpi.com. The choice of both the metal catalyst and the co-catalyst is critical, as it influences the rate of polymerization, the molecular weight of the resulting polyester (B1180765), and the degree of alternation between the epoxide and anhydride monomers nih.govrsc.org. For example, bimetallic scorpionate zinc complexes have been shown to be active catalysts for the ROCOP of cyclohexene oxide and phthalic anhydride mdpi.comnih.gov.

| Catalyst | Co-catalyst | Conversion (%) | Selectivity (%) | Mₙ ( g/mol ) |

| Complex 1 | none | 70 | 50 | 2500 |

| Complex 2 | none | 65 | 55 | 2600 |

| Complex 3 | PPNCl | 99 | >99 | 5100 |

| Complex 3 | DMAP | 80 | >99 | 4300 |

Table 2: Catalytic activity in the ROCOP of cyclohexene oxide and phthalic anhydride using different bimetallic zinc complexes and co-catalysts. The data illustrates the significant impact of the co-catalyst on conversion and selectivity. (Data adapted from nih.gov)

Ring-Opening Copolymerization (ROCOP)

Copolymerization with Carbon Dioxide

The synthesis of aliphatic polycarbonates through the copolymerization of epoxides and carbon dioxide (CO₂) is a significant area of research for creating biodegradable and biocompatible polymers from sustainable feedstocks. sci-hub.se While direct studies on this compound are not extensively detailed in the literature, the well-established reactivity of functionalized cyclohexene oxide (CHO) serves as a robust model for this transformation. sci-hub.sensf.gov The process involves the alternating insertion of CO₂ and the epoxide monomer into a growing polymer chain, a reaction that requires a metal catalyst. nsf.gov

The incorporation of functional groups, such as the cyano group in this compound, is a key strategy to produce high-value-added polymeric materials. nsf.gov These functional polycarbonates have potential applications in fields like drug delivery, tissue engineering, and as specialized coatings. sci-hub.sebohrium.com The presence of the nitrile functionality on the polymer backbone can impart unique properties and serve as a handle for further post-polymerization modifications. The copolymerization is a chain polymerization reaction, typically initiated by the coordination of the epoxide to a Lewis acidic metal center, followed by nucleophilic ring-opening. nsf.govcolab.ws

Catalytic Systems for Controlled Polymerization

The success of the copolymerization of epoxides and CO₂ hinges on the development of efficient and selective catalytic systems. rsc.org A wide array of metal-based catalysts have been shown to be effective for the ring-opening polymerization (ROP) of cyclohexene oxide and its derivatives. rsc.orgnih.gov These catalysts are crucial for controlling the polymer's molecular weight, dispersity, and ensuring a high incorporation of CO₂ to form polycarbonate linkages rather than polyether linkages. nih.gov

Prominent catalytic systems include:

Dinuclear Metal Complexes: Dinuclear zinc and nickel complexes have demonstrated high activity for the copolymerization of CO₂ and epoxides. nih.govnih.gov For instance, certain dinuclear nickel catalysts can achieve a turnover frequency (TOF) as high as 9600 h⁻¹ for CHO/CO₂ copolymerization, producing poly(cyclohexene carbonate) (PCHC) with over 99% carbonate selectivity. nih.govacs.org The two metal centers are thought to work synergistically to activate both the epoxide and the growing polymer chain. nih.gov

Salen Metal Complexes: Complexes of salen-type ligands with metals like chromium(III), cobalt(III), and aluminum(III) are among the most active and well-studied catalysts for this process. acs.orgroyalsocietypublishing.org They are often used with a co-catalyst, such as an ionic salt, to facilitate the polymerization. acs.org

Titanium-Based Catalysts: Titanium complexes are attractive due to the metal's high abundance and low toxicity. nih.gov Certain Ti(III) species, in combination with bis(triphenylphosphine)iminium chloride ([PPN]Cl), have shown high selectivity for producing polycarbonates under mild conditions, including at atmospheric pressure of CO₂. nih.gov

Iron-Based Catalysts: Amine triphenolate iron complexes have been reported as highly active catalysts for the homopolymerization (ROP) of CHO, achieving TOF values exceeding 11,050 h⁻¹ without a co-catalyst. nih.govnih.gov When paired with a co-catalyst, these iron complexes can also facilitate the reaction of CHO with CO₂ to produce cyclic carbonates. nih.gov

| Catalyst Type | Metal Center(s) | Co-catalyst | Monomer | Key Findings |

| Dinuclear Complex | Ni | None (single-component) | CHO, CO₂ | High activity (TOF up to 9600 h⁻¹) and >99% polycarbonate selectivity. nih.govacs.org |

| Dinuclear Complex | Zn | Alcohol additive | CHO, CO₂ | Promotes copolymerization at 1 atm CO₂; demonstrates living process characteristics. nih.gov |

| Salen Complex | Cr(III) | [PPN]Cl | CHO, Phthalic Anhydride | Efficient for alternating copolymerization; [PPN]Cl found to be the most effective co-catalyst. acs.org |

| Amine Triphenolate | Fe(III) | None | CHO (homopolymerization) | Excellent activity (TOF > 11,050 h⁻¹) for ROP. nih.govnih.gov |

| Bis-aryloxy NHC | Ti(IV) | [PPN]Cl | CHO, CO₂ | Mediates copolymerization at low CO₂ pressure (<0.5 bar). nih.gov |

Reactivity of the Nitrile Functionality in this compound Derivatives

The cyano group is a versatile functional group that can undergo a variety of transformations, including reduction, nucleophilic additions, and radical reactions. researchgate.net In a molecule like this compound, the reactivity of the nitrile must be considered in the context of the coexisting epoxide ring, presenting challenges and opportunities for chemoselective transformations.

Reduction of the Nitrile Group (e.g., to Primary Amines)

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. openstax.org This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. openstax.orgchemistrysteps.com

Hydride Reagents: LiAlH₄ reduces nitriles to primary amines via two successive nucleophilic additions of a hydride ion. openstax.org The reaction first forms an imine anion intermediate, which is further reduced to a dianion that, upon aqueous workup, yields the primary amine. openstax.orglibretexts.org

Borane Reagents: Diisopropylaminoborane, in the presence of catalytic lithium borohydride, is also effective for reducing both aliphatic and aromatic nitriles to primary amines. nih.gov This reagent system can exhibit chemoselectivity, for instance, reducing nitriles in the presence of unconjugated alkenes. nih.govorganic-chemistry.org

In the context of this compound, a key challenge is achieving selective reduction of the nitrile without affecting the epoxide ring. Epoxides can also be opened reductively by hydride reagents. researchgate.net However, chemoselective reduction is possible. For example, a one-pot conversion of a functionalized epoxide to a 1,3-amino alcohol can be achieved via hydride reduction of a nitrile, indicating that conditions can be found to effect both transformations or, with careful reagent choice, potentially target only the nitrile. researchgate.net

Nucleophilic Substitution at the Cyano Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. openstax.orgchemistrysteps.com This reaction is more accurately described as a nucleophilic addition to the C≡N triple bond, which forms an intermediate imine anion. libretexts.orgucalgary.ca This intermediate can then be hydrolyzed or undergo further reaction.

Common nucleophilic additions to nitriles include:

Hydrolysis: In the presence of aqueous acid or base, nitriles can be hydrolyzed to form amides and subsequently carboxylic acids. chemistrysteps.com The reaction is initiated by the nucleophilic attack of water or a hydroxide (B78521) ion on the nitrile carbon. openstax.orglibretexts.org

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to nitriles to form imine anions. ucalgary.ca Subsequent acidic workup hydrolyzes the imine to a ketone, providing a method for C-C bond formation. ucalgary.cachemistrysteps.com The reaction typically stops after the first addition because the resulting negatively charged imine is not susceptible to a second nucleophilic attack. chemistrysteps.com

Ritter Reaction: This reaction involves the nucleophilic attack of the nitrile's nitrogen atom on a carbocation, followed by hydrolysis to form an amide. chemistrysteps.com A related transformation involves the regioselective opening of an epoxide ring using a nitrile in the presence of a Lewis acid like BF₃·Et₂O, which proceeds with high selectivity and yield. nih.gov

Radical Fragmentation Pathways Involving Nitrile Derivatives

Radical reactions involving nitriles can proceed through several pathways, including the addition of a carbon-centered radical to the cyano group. libretexts.org This intramolecular addition can form a new ring system containing a cyclic imino radical. libretexts.org The fate of this intermediate determines the final product.

While direct radical fragmentation of the this compound framework is not well-documented, general principles of radical chemistry can be applied. A cyclic imino radical, once formed, has the potential to undergo ring-opening, which can lead to a fragmentation or rearrangement product, such as cyano group migration. libretexts.org

The inherent fragmentation patterns of nitrile-containing compounds are often studied using mass spectrometry. Under electron ionization, nitriles can undergo specific fragmentations, such as the McLafferty rearrangement if a γ-hydrogen is available, which involves the transfer of the hydrogen to the nitrogen followed by cleavage of the α,β-carbon bond. youtube.com While occurring in the gas phase under high energy, these pathways can provide insight into the potential bond-breaking tendencies of the molecule under radical conditions. thieme-connect.de

Stereochemical Analysis and Conformational Studies

Investigation of cis and trans Isomerism in 4-Cyanocyclohexene Oxide

Geometric isomerism in this compound arises from the relative orientation of the cyano group at the C-4 position and the epoxide ring. The cyclohexene (B86901) ring acts as the reference plane. wikipedia.org

Cis Isomer: In the cis isomer, the cyano group and the oxygen atom of the epoxide are on the same side (face) of the cyclohexene ring.

Trans Isomer: In the trans isomer, the cyano group and the epoxide oxygen are on opposite sides of the ring.

| Isomer | Relative Orientation of Substituents | Stereochemical Relationship |

|---|---|---|

| cis-4-Cyanocyclohexene oxide | Cyano group and Epoxide oxygen are on the same face of the ring. | Diastereomers |

| trans-4-Cyanocyclohexene oxide | Cyano group and Epoxide oxygen are on opposite faces of the ring. |

Conformational Preferences and Dynamics of the Cyclohexene Oxide Ring System

The presence of the double bond and the fused three-membered epoxide ring prevents the molecule from adopting a perfect chair conformation typical of cyclohexane (B81311). Instead, the ring system exists in a state of dynamic equilibrium between various puckered forms.

The cyclohexene oxide ring preferentially adopts a half-chair conformation. epa.gov In this arrangement, four of the carbon atoms are roughly in a plane, while the other two are puckered out of the plane. This creates two distinct positions for the cyano substituent at the C-4 position: pseudo-axial and pseudo-equatorial.

Pseudo-Axial (a'): The substituent bond is roughly parallel to the principal axis of the ring. This position is generally less stable for bulky groups due to increased steric hindrance with other axial or pseudo-axial atoms, known as 1,3-diaxial interactions. youtube.com

Pseudo-Equatorial (e'): The substituent bond points away from the ring, in the "equator" of the molecule. This position is sterically less hindered and is therefore preferred by larger substituents like the cyano group. msu.edulibretexts.org

The molecule undergoes a rapid "ring-flip" process at room temperature, interconverting between two half-chair conformers and causing the cyano group to switch between pseudo-axial and pseudo-equatorial positions. libretexts.org However, the equilibrium heavily favors the conformer where the cyano group is in the more stable pseudo-equatorial position.

The conformational landscape of cyclohexene oxide and its derivatives has been elucidated through a combination of spectroscopic measurements and computational modeling.

Dynamic NMR Spectroscopy: Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of conformational changes. For the parent cyclohexene oxide, studies have shown that at very low temperatures (e.g., -187.7 °C), the ring-flipping process slows down sufficiently to allow observation of the individual half-chair conformers. epa.gov The temperature at which the separate signals merge (coalescence) allows for the calculation of the energy barrier for this interconversion.

Ab Initio and DFT Calculations: Computational chemistry, using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), provides detailed insights into the energies and geometries of different conformers. For cyclohexene oxide, calculations have identified two enantiomeric half-chair conformations as the energy minima, which interconvert through higher-energy boat conformations. epa.gov These calculations can accurately predict the relative stability of the pseudo-axial versus pseudo-equatorial placement of the cyano group in this compound.

Rotational Spectroscopy: Techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy can be used to precisely determine the rotational constants and, by extension, the gas-phase structure of molecules like cyanocyclohexene, providing unambiguous identification of different conformers. researchgate.netresearchgate.net

| Process | Temperature (°C) | Rate Constant (s⁻¹) | Free-Energy Barrier (kcal/mol) |

|---|---|---|---|

| Half-Chair to Half-Chair Interconversion | -178.2 | 227 | 4.3 ± 0.2 |

| Half-Chair to endo-Boat Conversion | -178.2 | 454 | 4.2 |

Influence of Remote Chirality and Substituent Effects on Conformation and Reactivity

This compound is a chiral molecule, possessing multiple stereocenters. The chirality at one position can have a discernible effect on the conformational equilibrium and reactivity at a distant site within the molecule. This phenomenon, known as remote chirality transfer, is mediated through the rigid conformational framework of the ring. nih.gov

The cyano group itself imparts significant substituent effects:

Steric Effect: As a moderately bulky group, its preference for the pseudo-equatorial position is a dominant factor in determining the most stable conformation of the molecule. dokumen.pub

Electronic Effect: The electron-withdrawing nature of the nitrile can influence the electron density of the epoxide ring, potentially affecting its reactivity towards nucleophiles or electrophiles.

The interplay between the established chirality of the epoxide and the C-4 carbon, combined with the steric and electronic demands of the cyano group, dictates a specific and complex potential energy surface for the molecule.

Absolute Configuration Determination in Stereoisomers

Determining the absolute configuration (the precise three-dimensional arrangement of atoms, e.g., R/S notation) of each stereocenter in the various isomers of this compound is essential for understanding its biological activity and reaction mechanisms. utsunomiya-u.ac.jp Several advanced analytical techniques are employed for this purpose.

Chiroptical Spectroscopy: Methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. The resulting spectrum is a unique fingerprint of a specific enantiomer. By comparing experimentally measured spectra to those predicted by DFT calculations for a known configuration, the absolute stereochemistry can be assigned. nih.govresearcher.life VCD, in particular, has proven successful in cases where ECD provides inconclusive results. nih.gov

Modified Mosher's Method: This is a chemical derivatization method using a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The chiral molecule is reacted with both enantiomers of MTPA to form diastereomeric esters. Careful analysis of the ¹H NMR spectra of these diastereomers allows for the unambiguous assignment of the absolute configuration of the carbon to which the ester is attached. nih.gov

Single-Crystal X-ray Diffraction: When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive determination of its three-dimensional structure and absolute configuration. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Molecular Rotational Resonance (MRR) Spectroscopy and Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

MRR and CP-FTMW spectroscopy are powerful techniques for the gas-phase study of molecules, providing exquisitely precise information about their rotational motion, which is directly related to their three-dimensional structure.

A study of 4-Cyanocyclohexene oxide using MRR or CP-FTMW spectroscopy would aim to identify the preferred conformational structures of the molecule. Due to the flexibility of the cyclohexene (B86901) ring and the possible orientations of the cyano group (axial vs. equatorial), several conformers could exist. These techniques would allow for the unambiguous identification of the conformers present in the gas phase and the precise determination of their rotational constants. This data, in turn, would be used to calculate the exact bond lengths and angles, providing a definitive molecular structure for each observed conformer. However, at present, no such study or corresponding data for this compound has been published.

The high resolution of rotational spectroscopy makes it an ideal tool for distinguishing between isomers. For this compound, this would include differentiating between potential regioisomers (e.g., 3-Cyanocyclohexene oxide) and stereoisomers (diastereomers and enantiomers) that might be formed during its synthesis. Furthermore, by observing the spectra of isotopologues (molecules with different isotopes, such as ¹³C or ¹⁵N) in their natural abundance, a detailed map of the atomic positions can be constructed. No experimental data is currently available in the literature regarding the differentiation of isomers or isotopic analysis of this compound using these methods.

The nitrogen atom in the cyano group of this compound possesses a nuclear quadrupole moment. This moment interacts with the molecule's electric field gradient, causing a characteristic splitting (hyperfine structure) of the rotational transitions. The analysis of this hyperfine structure provides valuable information about the electronic environment around the nitrogen nucleus. While CP-FTMW spectroscopy is particularly well-suited for measuring these subtle interactions, no studies reporting the nitrogen nuclear quadrupole coupling constants for this compound have been found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing rich information about the connectivity and stereochemistry of a molecule in solution.

¹H and ¹³C NMR spectra would be essential for confirming the structure of this compound. The chemical shifts of the protons and carbons would verify the presence of the epoxide and cyano-substituted cyclohexene ring. More detailed analysis, including coupling constants (J-values) from ¹H NMR and 2D NMR experiments (like COSY, HSQC, and NOESY), would allow for the determination of the relative stereochemistry of the epoxide and the cyano group (i.e., whether they are cis or trans to each other). Despite the fundamental nature of this analysis, detailed and assigned ¹H and ¹³C NMR data for this compound are not present in the surveyed scientific literature.

The substitution of hydrogen with deuterium at specific positions in this compound would induce small but measurable changes, or "isotope shifts," in the ¹³C NMR spectrum. These shifts are valuable for confirming signal assignments and can provide insights into molecular structure and bonding. For example, deuteration of the carbon atom bearing the cyano group would cause a characteristic upfield shift for that carbon and smaller shifts for neighboring carbons. A comprehensive study of such effects would require the synthesis of specific deuterated analogs of this compound, and no such research or associated ¹³C NMR data has been published.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) in Structural Characterization

The key functional groups in this compound are the epoxide ring, the cyclohexyl backbone, and the cyano group. The nitrile (C≡N) stretching vibration is expected to produce a sharp and intense band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. This band is often weaker in the Raman spectrum.

The epoxide ring gives rise to several characteristic vibrations. The asymmetric C-O-C stretching is typically observed around 950-815 cm⁻¹, while the symmetric "ring breathing" mode is expected near 1250 cm⁻¹. The C-H stretching vibrations of the cyclohexane (B81311) ring are anticipated in the 3000-2850 cm⁻¹ region.

A summary of the expected vibrational bands for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| C≡N stretch | 2260 - 2240 | IR (strong), Raman (weak) |

| C-H stretch (cyclohexane) | 3000 - 2850 | IR, Raman |

| Epoxide ring "breathing" (symmetric) | ~1250 | Raman (strong) |

| Epoxide C-O-C stretch (asymmetric) | 950 - 815 | IR (strong) |

| CH₂ scissoring (cyclohexane) | ~1450 | IR, Raman |

| CH₂ twisting/wagging (cyclohexane) | 1350 - 1150 | IR, Raman |

Mass Spectrometry and Chromatographic Techniques in Analytical Profiling

Mass spectrometry (MS) and chromatography are indispensable tools for the identification, quantification, and purity assessment of this compound. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a particularly suitable technique for the analysis of this volatile compound.

While experimental mass spectra are not widely published, predicted mass spectrometry data for this compound (C₇H₉NO) is available. The predicted monoisotopic mass is 123.06841 Da uni.lu. The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 123. Subsequent fragmentation would likely involve the loss of functional groups or rearrangements. Common fragmentation pathways for cyclic epoxides can include ring-opening followed by cleavage. The presence of the cyano group would also influence the fragmentation pattern, potentially leading to the formation of cyanated fragments.

Predicted adducts for mass spectrometry analysis of this compound are listed below uni.lu:

| Adduct | Predicted m/z |

| [M+H]⁺ | 124.07569 |

| [M+Na]⁺ | 146.05763 |

| [M-H]⁻ | 122.06113 |

| [M+NH₄]⁺ | 141.10223 |

| [M+K]⁺ | 162.03157 |

| [M+H-H₂O]⁺ | 106.06567 |

Chromatographic methods, such as GC and high-performance liquid chromatography (HPLC), are essential for separating this compound from reaction mixtures, starting materials (e.g., 4-cyanocyclohexene), and byproducts. The choice of the chromatographic column and conditions would depend on the polarity of the compound and the matrix. For GC analysis, a non-polar or medium-polarity column would likely be employed. In HPLC, both normal-phase and reverse-phase chromatography could be utilized, with the selection depending on the specific analytical requirements.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane and epoxide rings in this compound.

To date, no crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would reveal:

The precise geometry of the epoxide ring: Confirming the three-membered ring structure and its fusion to the cyclohexane ring.

The conformation of the cyclohexane ring: Determining whether it adopts a chair, boat, or twist-boat conformation in the solid state.

The orientation of the cyano group: Establishing its axial or equatorial position relative to the cyclohexane ring.

Intermolecular interactions: Identifying any hydrogen bonds or other non-covalent interactions that dictate the crystal packing.

This detailed structural information is invaluable for understanding the reactivity of the molecule and for computational modeling studies. The process would involve growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a three-dimensional electron density map from which the atomic positions can be determined.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-cyanocyclohexene oxide. By solving approximations of the Schrödinger equation, these methods can model the behavior of electrons and nuclei within the molecule, yielding precise information about its geometry and energy.

To achieve a high degree of accuracy, a variety of computational methods are employed. Density Functional Theory (DFT) is a popular approach that calculates the electronic structure of a molecule based on its electron density. youtube.comcdmf.org.br Functionals like B3LYP, ωB97X-D, and M06-2X are commonly used for such calculations, offering a good balance between computational cost and accuracy. researchgate.netresearchgate.net

For even greater precision, high-level ab initio (from first principles) methods are utilized. These methods are based on the direct solution of the Hartree-Fock equations and include electron correlation effects to varying degrees. Møller-Plesset perturbation theory to the second order (MP2) and the "gold standard" Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are prominent examples. arxiv.orgnih.govarxiv.orgnih.gov These sophisticated methods are essential for obtaining reliable energetic and structural data, especially for systems with complex electronic features. arxiv.orgnih.gov The choice of method, often in conjunction with a specific basis set (e.g., cc-pVTZ, ma-ZORA-def2-TZVPP), is crucial for achieving results that are comparable to experimental values. nih.govnih.gov

A primary application of quantum chemical calculations is geometry optimization. This computational process systematically alters the coordinates of the atoms in a molecule to find the arrangement that corresponds to the lowest energy, known as a stationary point on the potential energy surface. storion.ruarxiv.org For a stable molecule, this stationary point is an energy minimum. conflex.net

Following optimization, a vibrational analysis is performed. storion.ruconflex.net This involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). storion.ru The results of this analysis serve two key purposes:

It confirms that the optimized structure is a true energy minimum, which is characterized by the absence of any imaginary vibrational frequencies. storion.ru

It predicts the molecule's vibrational modes, which correspond to the stretching and bending of bonds. These calculated frequencies are invaluable for interpreting experimental infrared (IR) spectra. nist.gov

For a transition state structure, which represents an energy maximum along a reaction coordinate, the vibrational analysis will yield exactly one imaginary frequency. storion.ru

The flexible six-membered ring of this compound allows it to adopt various spatial arrangements, or conformations. The study of the conformational energy landscape maps the relative energies of these different conformers and the energy barriers (transition states) that separate them. biorxiv.orgchemrxiv.orgnih.gov For substituted cyclohexene (B86901) derivatives, chair and boat-like conformations are possible, with the substituents (in this case, the cyano and epoxide groups) occupying either axial or equatorial-like positions. researchgate.netresearchgate.net

Computational methods can trace the potential energy surface as the molecule twists and flexes, identifying the stable, low-energy conformers and the higher-energy transition states that connect them. researchgate.netresearchgate.net For instance, studies on the related molecules cyanocyclohexane and 4-cyanocyclohexene have identified both chair-equatorial and chair-axial conformers, with computational analysis helping to rationalize which conformers are observable in experiments. researchgate.netresearchgate.net Understanding this landscape is crucial for predicting the dominant structure of the molecule and its dynamic behavior. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is also a powerful tool for predicting spectroscopic parameters, which are essential for identifying and characterizing molecules using techniques like microwave spectroscopy.

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. These transitions are governed by the molecule's principal moments of inertia, which are expressed as rotational constants (A, B, and C). Quantum chemical calculations can predict these constants with high accuracy from the optimized molecular geometry. researchgate.net

Furthermore, as a molecule rotates faster, it experiences centrifugal forces that slightly distort its structure, an effect quantified by centrifugal distortion parameters. These parameters can also be calculated and are used to fit experimental rotational spectra accurately. nih.gov The excellent agreement often found between computed and experimental rotational constants for related molecules like cyclohexene oxide and cyanocyclohexene validates the accuracy of the computational models. nih.govresearcher.life

Table 1: Representative Calculated Spectroscopic Constants for Cyclohexene Oxide This table shows an example of calculated rotational and centrifugal distortion constants for the related molecule cyclohexene oxide, illustrating the type of data obtained from computational studies. nih.gov

| Parameter | Value (MHz) |

|---|---|

| A | 4685.43 |

| B | 3676.12 |

| C | 2610.87 |

| ΔJ | 0.00065 |

| ΔJK | -0.0014 |

The nitrogen atom in the cyano group of this compound has a nuclear spin I=1, resulting in a non-spherical charge distribution known as a nuclear electric quadrupole moment. aps.org This quadrupole moment interacts with the local electric field gradient generated by the surrounding electrons in the molecule. This interaction, called nuclear quadrupole coupling, splits the rotational energy levels into hyperfine components. researcher.life

The strength and orientation of this interaction are described by the nuclear quadrupole coupling tensor, with principal elements χaa, χbb, and χcc. illinois.edu These tensor elements are highly sensitive to the electronic environment of the nitrogen nucleus. researcher.life Ab initio and DFT calculations can predict these values, providing a detailed probe of chemical bonding. researchgate.netillinois.edu Precise measurements and calculations of these constants for molecules like cyanocyclohexane have been crucial for distinguishing between different conformers. researchgate.netresearcher.life

Table 2: Representative Calculated ¹⁴N Nuclear Quadrupole Coupling Constants for the Equatorial Conformer of Cyanocyclohexane This table presents an example of calculated nuclear quadrupole coupling constants for a similar molecule, demonstrating the data used to analyze the electronic environment of the cyano group. researcher.life

| Tensor Element | Value (MHz) |

|---|---|

| χaa | -3.8 |

| χbb | 1.8 |

| χcc | 2.0 |

Mechanistic Insights from Computational Simulations of Reactions

Computational simulations, particularly those employing Density Functional Theory (DFT), offer a molecular-level understanding of the reaction pathways for both the formation and subsequent transformations of this compound.

The formation of this compound from its precursor, 4-Cyanocyclohexene, is a critical epoxidation reaction. nist.gov Computational studies have been instrumental in elucidating the mechanisms of similar cyclohexene epoxidation reactions, which are broadly applicable. These studies often focus on the nature of the oxidizing agent and the catalyst.

For instance, in metal-catalyzed epoxidations, such as those involving manganese or ruthenium porphyrins, DFT calculations help to characterize the active oxidizing species. researchgate.netle.ac.uk These calculations can determine the geometry and electronic structure of high-valent metal-oxo intermediates, which are often the key oxygen-transfer agents. researchgate.netmdpi.com The computational models can trace the potential energy surface as the alkene approaches the metal-oxo core, identifying the transition state and predicting the activation barriers. researchgate.net Studies on vanadium-catalyzed epoxidations have used DFT to compare different proposed mechanisms, such as the Sharpless mechanism, and to identify the most plausible reaction pathways based on calculated energy profiles. gdut.edu.cncore.ac.uk

The role of the substituent, in this case, the cyano group, can also be analyzed. While not specifically detailed for the cyano group in the provided results, the electronic effect of substituents is a known factor. DFT can quantify how the electron-withdrawing nature of the cyano group influences the electron density of the double bond in 4-Cyanocyclohexene, which in turn affects its reactivity towards electrophilic oxygen sources.

| Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| DFT (B3LYP) | Manganese Porphyrin + Cyclohexene | Formation of the epoxide requires a specific parallel orientation of the cyclohexene molecule relative to the catalyst's oxo-group. | researchgate.net |

| DFT | VO(acac)2 + TBHP + Cyclohexene | The concerted Sharpless mechanism is identified as the preferred pathway based on the abundance and reactivity of active species. | core.ac.uk |

| DFT | Ruthenium Porphyrin + Styrene | Water can act as a co-catalyst, accelerating epoxidation by stabilizing key intermediates through hydrogen bonding. | le.ac.uk |

| DFT (PBE0) | W-substituted Zeolite + Cyclohexene | Isolated Tungsten sites show high activity, which is attributed to favorable thermodynamics for the formation of the active W-hydroperoxo species. | acs.org |

The ring-opening of epoxides is a synthetically valuable transformation, and computational studies provide critical insights into the factors governing its regioselectivity. For an unsymmetrical epoxide like this compound, nucleophilic attack can occur at two different carbon atoms of the epoxide ring. The outcome of this attack is influenced by steric hindrance, electronic effects, the nature of the nucleophile, and the presence of a catalyst. researchgate.net

Quantum chemical analyses, using methods like DFT, have been employed to study the ring-opening of substituted cyclohexene oxides. nih.gov These studies reveal that under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom. mdpi.comnih.gov This is often referred to as the "normal" regioselectivity. The activation strain model, a powerful computational tool, can dissect the reaction barrier into two components: the strain energy required to distort the reactants into the transition-state geometry, and the interaction energy between the distorted reactants. d-nb.info In many base-catalyzed cases, steric (Pauli) repulsion between the nucleophile and the substrate dictates the preferred pathway, favoring attack at the less crowded site. d-nb.info

Under acidic conditions, the regioselectivity can be altered. The protonation or coordination of a Lewis acid to the epoxide oxygen atom activates the ring for opening. nih.gov Computational studies show that this can lead to a preference for attack at the more substituted carbon atom, a pathway that proceeds through a transition state with more carbocationic character. The electronic stabilization of this positive charge by the substituents on the ring becomes a dominant factor. researchgate.netd-nb.info For this compound, the electron-withdrawing cyano group would be expected to destabilize an adjacent positive charge, a factor that computational models can precisely quantify.

A comprehensive theoretical investigation into epoxide ring-opening concluded that the regioselectivity is controlled by a combination of steric and electronic effects, which are modulated by the nucleophile, solvent, and catalyst. researchgate.net For instance, electron-withdrawing groups, hard-base nucleophiles, and nonpolar solvents tend to favor attack at the less substituted carbon. researchgate.net In contrast, electron-donating groups, soft-base nucleophiles, and acidic catalysts can lead to attack at the more substituted position. researchgate.net

| System/Condition | Key Computational Insight | Controlling Factor | Reference |

|---|---|---|---|

| Lewis Acid-Catalyzed Opening of Cyclohexene Oxide | Reaction barrier decreases with stronger Lewis acids (e.g., Li+ > Na+ > K+). The α-attack is favored over β-attack. | Reduced Pauli repulsion due to polarization of epoxide orbitals by the Lewis acid. | nih.gov |

| Base-Catalyzed Opening of 2,2-dimethyloxirane | Attack is favored at the sterically less encumbered β-carbon. | Steric (Pauli) repulsion between the nucleophile and the epoxide. | d-nb.info |

| Acid-Catalyzed Opening of 2,2-dimethyloxirane | Attack is favored at the more substituted α-carbon. | Activation strain, where the more stable transition state dictates the outcome. | d-nb.info |

| General Unsymmetrical Epoxides | Regioselectivity is a tunable outcome based on a combination of factors. | Steric effects, electronic effects, nucleophile hardness, solvent polarity, and catalyst type. | researchgate.net |

Computational Design of Catalytic Systems and Reaction Conditions

Beyond mechanistic elucidation, computational chemistry serves as a powerful predictive tool for the in silico design of new catalysts and the optimization of reaction conditions. researchgate.net By modeling the interaction between a substrate like this compound and a potential catalyst, researchers can screen candidates and prioritize synthetic efforts, saving significant time and resources. nih.gov

For example, computational methods have been used to design organocatalysts for epoxide-opening reactions. By modeling the complexes between various thiourea (B124793) or urea (B33335) derivatives and epoxides, researchers predicted that N-tosyl ureas would form stronger complexes and thus be more effective catalysts. nih.govacs.org Subsequent experimental work confirmed this computational prediction. nih.gov Similarly, in silico design has been applied to create asymmetric catalysts, such as frustrated Lewis pairs, for the stereoselective transformation of epoxides. beilstein-journals.orgbeilstein-archives.org Volcano plot analysis, a computational screening technique, can be used to assess various catalyst scaffolds and identify the most promising candidates for achieving high efficiency and selectivity. beilstein-journals.orgbeilstein-archives.org

Computational studies also guide the optimization of reaction conditions. DFT calculations can model the effect of solvent, temperature, and pressure on reaction barriers and thermodynamics. acs.orgnih.gov For instance, the inclusion of an implicit solvation model in DFT calculations can provide more accurate energy profiles for reactions in solution. acs.org In a study on the ring-opening of epoxides with less reactive amines, computational modeling was used alongside microwave irradiation experiments to optimize reaction time and power, significantly improving product yields. acs.org By understanding the energy landscapes of both the desired reaction and potential side reactions, conditions can be fine-tuned to maximize the yield of the target product. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

4-Cyanocyclohexene Oxide as a Versatile Synthetic Building Block

The dual functionality of this compound positions it as a highly adaptable building block in synthetic chemistry. The epoxide can undergo ring-opening reactions with a variety of nucleophiles, while the cyano group can be transformed into other functional groups such as amines or carboxylic acids. This allows for the creation of densely functionalized molecules from a single starting material.

Preparation of Functionalized Cyclohexane (B81311) Derivatives

The strategic functionalization of the cyclohexane ring is a cornerstone of modern synthetic chemistry, and molecules like this compound are instrumental in this pursuit. The epoxide moiety is particularly susceptible to nucleophilic attack, leading to the formation of trans-disubstituted cyclohexane derivatives. This reaction can be catalyzed by both acids and bases, providing access to a diverse array of products.

Furthermore, synthetic sequences involving cycloaddition and subsequent fragmentation reactions have been developed to access highly substituted cyclohexene (B86901) oxide derivatives. paris-saclay.frresearchgate.net For instance, a cycloaddition-fragmentation pathway starting from benzene oxide and a dienophile can generate complex cyclohexene oxide structures. paris-saclay.frresearchgate.net These methods, which proceed with a high degree of stereocontrol, illustrate the sophisticated strategies employed to create stereodefined monocyclic compounds. paris-saclay.frresearchgate.net The presence of the cyano group in this compound adds another layer of synthetic utility, as it can be hydrolyzed, reduced, or used in cycloaddition reactions to introduce further complexity.

Integration into Multi-Step Synthesis Schemes for Complex Molecules

The ability to serve as a versatile intermediate makes this compound a valuable component in the total synthesis of complex natural products and pharmaceuticals. Its rigid cyclohexane framework, combined with the orthogonally reactive epoxide and nitrile groups, allows for sequential and controlled chemical modifications. This step-wise approach is crucial for building intricate molecular architectures. For example, the ring-opening of the epoxide can be followed by the transformation of the nitrile group, or vice-versa, enabling the construction of polycyclic systems or molecules with multiple stereocenters. The development of new catalytic systems continues to expand the synthetic possibilities for epoxide-containing molecules in complex synthesis. nih.gov

Role in the Development of Polymeric Materials

In materials science, this compound is a promising monomer for the synthesis of advanced polymers. The ring-opening polymerization of the epoxide group can be leveraged to create polyesters and polycarbonates with unique properties conferred by the pendant cyano group.

Synthesis of Polyesters and Polycarbonates via Ring-Opening Copolymerization

The ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO₂) or cyclic anhydrides is a powerful, atom-economical method for producing polycarbonates and polyesters, respectively. nih.govmdpi.com While research has extensively focused on the parent monomer, cyclohexene oxide (CHO), the principles are directly applicable to its cyano-functionalized derivative.

The copolymerization of CHO and CO₂ is effectively catalyzed by various metal complexes, particularly zinc-based systems, to yield poly(cyclohexene carbonate) (PCHC). nih.govurjc.esmdpi.com Similarly, the ROCOP of CHO with cyclic anhydrides like phthalic or maleic anhydride (B1165640), often catalyzed by bimetallic zinc complexes, produces well-defined polyesters. mdpi.com The incorporation of the cyano group from this compound into these polymer backbones is anticipated to enhance properties such as polarity, thermal stability, and solvent resistance.

Table 1: Representative Catalytic Systems for the Ring-Opening Copolymerization of Cyclohexene Oxide (CHO)

| Catalyst System | Comonomer | Polymer Product | Reaction Conditions | Reference |

| Dinuclear Zinc Scorpionate Complex | CO₂ | Poly(cyclohexene carbonate) | 70 °C, 10 bar CO₂ | nih.govmdpi.com |

| Bimetallic Zinc Scorpionate + PPNCl | Phthalic Anhydride | Polyester (B1180765) | 80 °C, Toluene | mdpi.com |

| Salen/Salalen Titanium Complexes + [PPN]Cl | CO₂ | Poly(cyclohexene carbonate) | Varies | rsc.org |

| Amine Triphenolate Iron(III) Complexes | None (Homopolymerization) | Poly(cyclohexene oxide) | 25-35 °C | nih.gov |

Tailoring Polymer Microstructure and Properties

The introduction of the polar cyano group onto the polymer chain provides a powerful handle for tuning the material's final properties. The nitrile functionality can increase the glass transition temperature (Tg) and improve the mechanical strength of the resulting polyesters and polycarbonates. Moreover, the cyano groups can serve as sites for post-polymerization modification, allowing for the covalent attachment of other molecules to further tailor the material's surface properties or bulk characteristics.

Recent advancements have demonstrated the ability to create complex polymer architectures, such as ABA-triblock copolymers, by combining the ROCOP of epoxides and CO₂ with the ring-opening polymerization of other monomers like lactones. nih.gov A switchable catalyst can selectively polymerize different monomers in sequence, leading to materials with precisely controlled hard and soft segments. nih.gov Applying this strategy to this compound could yield novel block copolymers with enhanced toughness, elasticity, and adhesive properties. nih.gov

Derivatization Strategies for Analytical Enhancement and Material Modification

The chemical reactivity of both the epoxide and nitrile groups in this compound allows for a range of derivatization strategies. These modifications can be used to improve detection in analytical methods or to impart new functionalities for material applications.

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), derivatization is crucial for compounds that lack a strong chromophore for UV detection. researchgate.net The epoxide or the nitrile group can be reacted with a reagent that contains a UV-active or fluorescent tag. For example, the epoxide can be opened with a nucleophilic dye, or the nitrile group can be converted to a primary amine and subsequently labeled. These strategies significantly enhance detection sensitivity and selectivity. researchgate.netnih.gov

For material modification, the epoxide ring is a key functional group. It can react with amines, alcohols, or carboxylic acids to graft new molecules onto a surface or a polymer backbone. For instance, the reaction between the epoxy groups on a material like fluorinated graphene oxide and an amine-containing molecule can be used to modify its properties and prevent agglomeration. mdpi.com Similarly, the pendant cyano groups on polymers derived from this compound can be chemically transformed. For example, reduction of the nitrile to an amine would create a more reactive polymer capable of undergoing further reactions, such as cross-linking or surface functionalization.

Contributions to Medicinal Chemistry Scaffolds (focusing on chemical synthesis and structural diversity)

This compound is a versatile bifunctional molecule that holds significant potential as a starting material for the synthesis of diverse medicinal chemistry scaffolds. Its structure, featuring a reactive epoxide ring, a nitrile group, and a cyclohexene core, allows for a variety of chemical transformations to generate complex molecular architectures. While specific examples detailing the direct use of this compound in the synthesis of medicinally relevant scaffolds are not extensively documented in publicly available literature, its chemical functionalities suggest several plausible synthetic routes to generate structural diversity.

The epoxide moiety is susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity can be exploited to introduce various functional groups and build diverse molecular frameworks. For instance, reaction with amines can lead to the formation of amino alcohols, which are key structural motifs in many biologically active compounds. Subsequent intramolecular cyclization or further functionalization can yield a variety of nitrogen-containing heterocyclic scaffolds.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These transformations further expand the accessible chemical space, allowing for the creation of a wide array of derivatives. The combination of the epoxide and nitrile functionalities on a cyclohexane ring provides a platform for the stereocontrolled synthesis of complex polycyclic systems.

The general importance of heterocyclic compounds in drug discovery is well-established, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. The ability to generate novel heterocyclic scaffolds from readily accessible starting materials like this compound is therefore of considerable interest to medicinal chemists. The inherent chirality of the epoxide can also be leveraged to produce enantiomerically pure scaffolds, a critical aspect in modern drug development.

The following table illustrates the potential for generating diverse scaffolds from this compound through reactions with various nucleophiles, leading to intermediates that can be further elaborated into complex heterocyclic systems.

| Nucleophile | Resulting Intermediate Functional Groups | Potential Medicinal Chemistry Scaffolds |

| Primary Amines | Amino alcohol, Nitrile | Piperidines, Azepanes, Fused bicyclic systems |

| Secondary Amines | Amino alcohol, Nitrile | Substituted piperidines and azepanes |

| Azides | Azido alcohol, Nitrile | Triazoles, Tetrazoles (after further steps) |

| Thiols | Thioether alcohol, Nitrile | Thianes, Thiepanes |

| Alcohols/Phenols | Ether alcohol, Nitrile | Oxepanes, Fused-ring ethers |

This table represents theoretical applications based on the known reactivity of the functional groups in this compound.

Application in Catalysis as a Ligand or Substrate

The application of this compound in catalysis can be envisaged in two primary roles: as a substrate for catalytic transformations or as a precursor for the synthesis of ligands for metal-catalyzed reactions.

As a Substrate:

The epoxide ring of this compound is a prime target for catalytic ring-opening reactions. These reactions can be catalyzed by both Lewis and Brønsted acids, as well as by various transition metal complexes. The regioselectivity and stereoselectivity of the ring-opening can be controlled by the choice of catalyst, leading to different isomers of the product. For example, catalytic hydrogenation of the cyclohexene double bond followed by selective ring-opening of the epoxide could provide access to a range of substituted cyclohexanol derivatives.

Furthermore, the nitrile group can also participate in catalytic reactions. For instance, catalytic hydration of the nitrile can yield the corresponding amide, while catalytic reduction can produce a primary amine. The presence of multiple reactive sites allows for the possibility of tandem or cascade reactions, where a single catalyst promotes multiple transformations in a sequential manner, leading to a rapid increase in molecular complexity.

As a Ligand Precursor:

The functional groups of this compound can be chemically modified to create novel ligands for transition metal catalysis. The development of new ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of the catalyst.

For example, the epoxide can be opened with a nucleophile containing a donor atom, such as phosphorus or nitrogen, to create a bidentate or tridentate ligand. The resulting ligand could then be coordinated to a metal center to form a catalytically active complex. The chirality of the epoxide can be transferred to the ligand, which could then be used in asymmetric catalysis to produce enantiomerically enriched products.

The following table outlines potential catalytic transformations where this compound could serve as a substrate and the potential ligand types that could be synthesized from it.

| Catalytic Application | Role of this compound | Potential Catalyst Type |

| Asymmetric Ring-Opening | Substrate | Chiral Lewis acids, Chiral transition metal complexes |

| Catalytic Hydrogenation | Substrate | Heterogeneous catalysts (e.g., Pd/C, PtO2) |

| Nitrile Hydration/Reduction | Substrate | Transition metal catalysts (e.g., Ru, Rh) |

| Ligand Synthesis | Precursor | N/A |

This table illustrates potential applications based on the chemical functionalities of this compound. While direct research specifically detailing these applications for this compound is limited, the fundamental reactivity of its functional groups provides a strong basis for its potential utility in both medicinal chemistry and catalysis.

Q & A

Q. What statistical approaches are recommended for analyzing multivariate data in structure-activity relationship (SAR) studies of this compound derivatives?